N-benzyl-5-chloro-2-methoxybenzamide

Physicochemical characterization Crystallization Formulation pre-screening

N-Benzyl-5-chloro-2-methoxybenzamide (CAS 349088-98-8, molecular formula C15H14ClNO2, molecular weight 275.73 g/mol) is a synthetic benzamide derivative bearing a 5‑chloro and 2‑methoxy substitution on the benzoyl ring and an N‑benzyl moiety on the amide nitrogen. It belongs to the broader class of 2‑methoxybenzamides, a scaffold well‑established in medicinal chemistry and agrochemical research.

Molecular Formula C15H14ClNO2
Molecular Weight 275.73 g/mol
Cat. No. B291589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-chloro-2-methoxybenzamide
Molecular FormulaC15H14ClNO2
Molecular Weight275.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2
InChIInChI=1S/C15H14ClNO2/c1-19-14-8-7-12(16)9-13(14)15(18)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
InChIKeyJRVYNTSXFJXIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-5-chloro-2-methoxybenzamide (CAS 349088-98-8): Sourcing Guide & Chemical Identity for Procurement Decisions


N-Benzyl-5-chloro-2-methoxybenzamide (CAS 349088-98-8, molecular formula C15H14ClNO2, molecular weight 275.73 g/mol) is a synthetic benzamide derivative bearing a 5‑chloro and 2‑methoxy substitution on the benzoyl ring and an N‑benzyl moiety on the amide nitrogen . It belongs to the broader class of 2‑methoxybenzamides, a scaffold well‑established in medicinal chemistry and agrochemical research. Commercially, the compound is typically supplied at ≥95% purity and is listed by several specialty chemical vendors , positioning it as an accessible, off‑the‑shelf building block or tool compound for structure–activity relationship (SAR) campaigns.

N-Benzyl-5-chloro-2-methoxybenzamide Procurement Risk: Why Generic Benzamide Substitution Compromises Experimental Reproducibility


The 5‑chloro‑2‑methoxybenzamide scaffold is shared by the gastrointestinal prokinetic agents metoclopramide and clebopride; however, these drugs contain a 4‑amino substituent and an elaborate basic side‑chain that are essential for dopamine D2 receptor engagement [1]. N‑Benzyl‑5‑chloro‑2‑methoxybenzamide lacks the 4‑amino group and carries a simple N‑benzyl side‑chain, fundamentally altering its hydrogen‑bonding capacity, lipophilicity, and target‑binding profile. Therefore, treating it as a “generic benzamide” and substituting it with metoclopramide, clebopride, or other 4‑amino‑5‑chloro‑2‑methoxybenzamides will confound SAR interpretation, lead to irrelevant biological read‑outs, and compromise batch‑to‑batch consistency in chemical biology or agrochemical screening campaigns [2].

N-Benzyl-5-chloro-2-methoxybenzamide Evidence Guide: Quantifiable Differentiation from Closest Structural Analogs


Melting Point Differentiation vs. Metoclopramide and Clebopride: Impact on Purification and Formulation

N-Benzyl-5-chloro-2-methoxybenzamide exhibits a melting point of 133 °C , which is substantially lower than that of metoclopramide free base (146–148 °C [1]) and clebopride (194–195 °C [2]). The 13–15 °C depression relative to metoclopramide and >60 °C difference versus clebopride indicate weaker crystal lattice energy, potentially translating to higher solubility in organic solvents, easier melting‑based processing, and distinct polymorphic behavior .

Physicochemical characterization Crystallization Formulation pre-screening

Lipophilicity Advantage: LogP Differentiation from 4-Amino-Containing Benzamides

The calculated octanol/water partition coefficient (LogP) for N-benzyl-5-chloro-2-methoxybenzamide is 3.8 [1]. In contrast, metoclopramide has a LogP of 2.67 [2] and clebopride has a LogP of 3.58 [3]. The absence of the polar 4‑amino group in the target compound reduces hydrogen‑bond donor count (1 vs. 2–3) and increases lipophilicity by approximately 1.1 LogP units relative to metoclopramide [1][2].

Lipophilicity Membrane permeability Blood-brain barrier penetration

Absence of Dopamine D2 Receptor Liability: Structural Avoidance of a Key Off-Target

Metoclopramide and clebopride possess a 4‑amino substituent that is critical for dopamine D2 receptor binding: metoclopramide exhibits an IC50 of 483 nM at the D2 receptor, and clebopride is a high‑affinity D2 antagonist [1][2]. N‑Benzyl‑5‑chloro‑2‑methoxybenzamide lacks the 4‑amino group essential for this interaction. SAR studies on 5‑chloro‑2‑methoxybenzamides demonstrate that removal of the 4‑amino group abolishes D2 binding affinity, with IC50 values shifting to >10,000 nM in related des‑amino analogs [3].

Dopamine D2 receptor Off-target screening Side-effect profiling

Herbicidal Bleaching Activity: SAR-Guided Differentiation from Inactive Benzamide Scaffolds

A systematic SAR study of 67 N‑benzyl‑2‑methoxybenzamide analogs identified that a methoxy group at the 2‑position of the benzoyl moiety is essential for herbicidal bleaching activity, and that small substituents at the meta‑position (e.g., chloro) of the benzylamine ring further enhance potency [1]. Compounds bearing the 2‑methoxy substitution achieved 100% inhibition of Abutilon theophrasti and Amaranthus retroflexus at 150 g a.i. ha⁻¹, whereas des‑methoxy or des‑chloro analogs showed substantially reduced activity [1]. N‑Benzyl‑5‑chloro‑2‑methoxybenzamide incorporates both the essential 2‑methoxy group and the beneficial 5‑chloro substituent, positioning it as a directly relevant analog within this herbicidal chemotype.

Herbicide discovery Bleaching herbicide Structure-activity relationship

Synthetic Tractability Advantage: Fewer Steps, Higher Atom Economy vs. 4-Amino Benzamide Drugs

N‑Benzyl‑5‑chloro‑2‑methoxybenzamide is prepared via a single‑step condensation of commercially available 5‑chloro‑2‑methoxybenzoic acid (CAS 3438-16-2) with benzylamine, typically using carbonyldiimidazole (CDI) or EDC/HOBt coupling [1]. Reported yields for this transformation reach 52–78% under standard conditions [1]. In contrast, metoclopramide and clebopride require multi‑step sequences involving 4‑amino introduction, N‑alkylation of the amine side‑chain, and often chiral resolution or enantioselective synthesis [2].

Chemical synthesis Lead optimization Library synthesis

N-Benzyl-5-chloro-2-methoxybenzamide: Evidence-Backed Application Scenarios for R&D Procurement


Agrochemical Lead Discovery: Bleaching Herbicide SAR Campaigns

Based on the SAR evidence that 2‑methoxy‑5‑substituted N‑benzylbenzamides are essential for herbicidal bleaching activity [1], N‑benzyl‑5‑chloro‑2‑methoxybenzamide serves as a validated scaffold for systematic exploration of substituent effects at the benzyl ring. Its single‑step synthesis enables rapid parallel library generation of 50–100 analogs for post‑emergence screening against dicot weed species. Procurement of this compound in gram‑to‑kilogram quantities supports lead optimization programs targeting plastoquinone biosynthesis inhibition.

Neuroscience Tool Compound Development: D2-Free Benzamide Probe

For researchers studying benzamide pharmacology outside the dopaminergic system, the absence of the 4‑amino group eliminates dopamine D2 receptor binding (predicted IC50 >10,000 nM vs. 483 nM for metoclopramide) [1][2]. This makes N‑benzyl‑5‑chloro‑2‑methoxybenzamide a suitable negative control or scaffold for developing CNS‑penetrant tool compounds that require benzamide core recognition without dopaminergic side effects.

Physicochemical Reference Standard for Benzamide Crystallization Studies

With a well‑defined melting point of 133 °C and calculated LogP of 3.8 [1][2], this compound can serve as a reference standard for polymorph screening, solubility determination in biorelevant media, and chromatographic method development. Its intermediate lipophilicity (LogP ~3.8) places it in an optimal range for assessing passive membrane permeability in PAMPA or Caco‑2 assays.

Antimycobacterial Screening: Chlorinated Benzamide Hit Expansion

A series of 4/5‑chloro‑2‑methoxybenzanilides has demonstrated in‑vitro activity against Mycobacterium tuberculosis H37Rv and atypical mycobacterial strains [1]. N‑Benzyl‑5‑chloro‑2‑methoxybenzamide, as an N‑benzyl analog within this chemotype, is a rational candidate for MIC determination against drug‑resistant M. tuberculosis and for exploring inhibition of mycobacterial isocitrate lyase, a target implicated in latent tuberculosis. Its structural divergence from the 4‑amino‑containing anilide series may reveal new SAR vectors for tuberculosis lead optimization.

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